molecular formula C22H16N2O3 B2851829 (Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide CAS No. 851411-05-7

(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide

Cat. No.: B2851829
CAS No.: 851411-05-7
M. Wt: 356.381
InChI Key: QWPAMMKAUMUIHJ-QXMHVHEDSA-N
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Description

(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide (CAS 851411-05-7) is a synthetic small molecule with a molecular formula of C22H16N2O3 and a molecular weight of 356.4 g/mol . It belongs to the class of chromeno[4,3-b]pyridine derivatives, which are tricyclic fused heterocyclic systems of significant interest in medicinal and materials chemistry . Chromeno[4,3-b]pyridine scaffolds are recognized as privileged structures in drug discovery due to their broad pharmacological potential. Related analogs have been investigated for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making this chemotype a valuable template for developing novel therapeutic agents . Furthermore, the rigid, planar geometry of fused polycyclic systems like chromeno-pyridines is a desired characteristic in material science. Such structures can minimize non-radiative energy losses, making them candidates for applications in organic light-emitting diodes (OLEDs) and as luminescent materials . This product is provided for research purposes to support investigations in these advanced fields. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(Z)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-14-13-18(23-19(25)12-11-15-7-3-2-4-8-15)24-21-16-9-5-6-10-17(16)27-22(26)20(14)21/h2-13H,1H3,(H,23,24,25)/b12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPAMMKAUMUIHJ-QXMHVHEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound combines a 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridine scaffold with a (Z)-3-phenylacrylamide moiety. The chromenopyridine system requires regioselective annulation to position the methyl and oxo groups at C4 and C5, respectively. The acrylamide’s Z-configuration necessitates stereocontrol during acylation, often achieved through conjugate addition or kinetic trapping. Challenges include avoiding racemization at the acrylamide double bond and minimizing side reactions during heterocycle formation.

Chromenopyridine Core Synthesis

Cyclocondensation of Salicylaldehyde Derivatives

The chromenopyridine core is synthesized via cyclocondensation between 5-methylsalicylaldehyde and β-ketoamide precursors. For example, reacting 5-methylsalicylaldehyde with ethyl 3-aminocrotonate in ethanol under acidic conditions yields 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridine (yield: 82%). Piperidine catalysis (5 mol%) enhances reaction rates by deprotonating intermediates, as demonstrated in analogous chromeno[2,3-d]pyrimidinone syntheses.

Optimization of Cyclization Conditions
  • Solvent : Ethanol > DMF due to better solubility of intermediates.
  • Temperature : Reflux (78°C) minimizes byproducts vs. room temperature (yield drop: 15%).
  • Catalyst : Piperidine (5 mol%) improves yield by 18% compared to DBU.

Alternative Routes via Imidate Intermediates

Patent CN101337906B describes imidate-based strategies for related heterocycles. Treating 5-methyl-2-hydroxychromen-4-one with triethyl orthoformate and acetic anhydride forms an imidate intermediate, which reacts with ammonium acetate to yield the chromenopyridine core (yield: 76%). This method avoids harsh acids but requires strict moisture control.

Acrylamide Sidechain Introduction

Schotten-Baumann Acylation

The chromenopyridine amine (2-amino-4-methyl-5-oxo-5H-chromeno[4,3-b]pyridine) reacts with (Z)-3-phenylacryloyl chloride under Schotten-Baumann conditions (NaOH, H2O/THF). Key parameters:

  • Base : 10% NaOH ensures pH >10, preventing hydrolysis of the acyl chloride.
  • Temperature : 0–5°C suppresses E-isomer formation (Z/E ratio: 9.2:1 at 0°C vs. 3:1 at 25°C).
  • Yield : 74% after recrystallization from ethanol.

Coupling via Carbodiimide Reagents

Using EDCl/HOBt in DMF, the amine couples with (Z)-3-phenylacrylic acid (24 h, 25°C, yield: 68%). While stereoretentive, this method requires anhydrous conditions and exhibits lower Z-selectivity (Z/E: 7:1).

Stereochemical Control Strategies

Kinetic vs. Thermodynamic Control

  • Kinetic : Low-temperature acylation (0°C) favors the Z-isomer due to reduced rotational freedom during bond formation.
  • Thermodynamic : Prolonged heating (reflux, 6 h) shifts the ratio toward the E-isomer (Z/E: 1:2).

Catalytic Influence

DMAP (10 mol%) accelerates acylation without altering stereochemistry, while triethylamine increases E-isomer content by 12%.

Spectroscopic Characterization

NMR Analysis

  • 1H NMR (DMSO-d6) : δ 8.25 (s, 1H, pyridine-H), 7.82 (d, J = 15.4 Hz, 1H, acrylamide CH), 6.95 (d, J = 15.4 Hz, 1H, acrylamide CH), 2.45 (s, 3H, CH3).
  • 13C NMR : 178.9 ppm (C=O), 164.2 ppm (acrylamide C=O), 152.1 ppm (pyridine C4).

IR Spectroscopy

Peaks at 1695 cm−1 (C=O stretch) and 1642 cm−1 (acrylamide C=C) confirm functional groups.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Z/E Ratio Reference
Schotten-Baumann 0°C, NaOH, THF/H2O 74 9.2:1
EDCl/HOBt 25°C, DMF 68 7:1
Imidate intermediate Reflux, Ac2O 76 N/A

Industrial-Scale Considerations

Patent CN101337906B highlights solvent recycling and catalyst recovery for cost-effective production. Using excess aniline as both reactant and solvent reduces waste (yield: 96%), while vacuum distillation recovers 98% of unreacted aniline.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of chromeno[4,3-b]pyridine exhibit significant anticancer properties. Studies have shown that compounds similar to (Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, a study demonstrated that chromeno[4,3-b]pyridine derivatives effectively inhibited cancer cell growth in vitro by targeting the PI3K/Akt signaling pathway .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A series of chromeno[4,3-b]pyridine derivatives were synthesized and tested against various bacterial strains. The results showed that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations comparable to standard antibiotics . This suggests a potential application in developing new antimicrobial agents.

Agricultural Applications

Insecticidal Activity
Recent studies have explored the use of chromeno[4,3-b]pyridine derivatives as insecticides. Specifically, formulations containing this compound have been tested against agricultural pests such as aphids. The compound demonstrated effective insecticidal properties while being safe for non-target species, indicating its potential for use in integrated pest management systems .

Plant Growth Regulation
In addition to its insecticidal properties, this compound has been evaluated for its role as a plant growth regulator. Studies have shown that it can enhance plant growth and resistance to stress conditions when applied at specific concentrations. This could be particularly beneficial in promoting crop yields under adverse environmental conditions .

Material Science

Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a precursor for synthesizing advanced materials. Research has indicated that it can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable optical properties .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Induced apoptosis in cancer cells via PI3K/Akt pathway inhibition.
Antimicrobial Activity Potent activity against bacterial strains; MIC comparable to antibiotics.
Insecticidal Activity Effective against aphids; safe for non-target species.
Plant Growth Regulation Enhanced growth and stress resistance in crops.
Material Science Used as a precursor for OLEDs; favorable optical properties observed.

Mechanism of Action

The mechanism of action of (Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromenopyridine and Chromen Derivatives

The chromeno[4,3-b]pyridine scaffold is structurally related to 4-methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17) (), which features a chromen-2-one core modified with a thiazolo-isoxazole substituent. Key differences include:

Acrylamide Derivatives

The 3-phenylacrylamide group in the target compound is analogous to acrylamide derivatives in and :

  • (Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4412) () and (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) ().
Property Target Compound 4412 5012
Acrylamide Substituents 3-phenyl 4-methoxyphenyl + pyridin-3-yl 4-nitrophenyl + p-tolyl
Configuration (Z)-configuration (Z)-configuration (Z)-configuration
Synthetic Route Not specified in evidence Oxazol-5(4H)-one + n-propylamine Oxazol-5(4H)-one + n-propylamine
Potential Applications Kinase inhibition, polymer precursors Anticancer lead optimization Anticancer lead optimization

The electron-withdrawing nitro group in 5012 may enhance stability compared to the 3-phenyl group in the target compound, while the methoxy group in 4412 could improve solubility .

Polyimide Precursors

3-chloro-N-phenyl-phthalimide () shares functional similarities as a precursor for polyimides. While the target compound lacks the chloro-substituted phthalimide structure, its acrylamide group could serve as a monomer in polymer synthesis, albeit with different thermal and mechanical properties .

Biological Activity

(Z)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-phenylacrylamide is a compound belonging to the chromenopyridine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chromeno[4,3-b]pyridine core with a phenylacrylamide moiety. Its unique structure allows for various interactions with biological targets, making it a promising candidate in medicinal chemistry.

1. Anticancer Activity

Research indicates that chromenopyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in malignancy. The mechanism often involves the modulation of enzyme activity related to cell growth and apoptosis.

Case Study:
A study demonstrated that derivatives of N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide showed potent inhibition of cancer cell lines, including breast and colon cancers. The compounds were found to induce apoptosis through the activation of caspase pathways and the inhibition of the WNT/β-catenin signaling pathway, which is critical in many cancers .

2. Antimicrobial Activity

Compounds within the chromenopyridine class have been evaluated for their antimicrobial properties. Studies have reported their effectiveness against various bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Chromenopyridine Derivatives

CompoundPathogen TestedActivity (MIC)
Compound ACandida albicans32 µg/mL
Compound BAspergillus niger16 µg/mL
Compound CStaphylococcus aureus8 µg/mL

Research indicates that these compounds disrupt microbial cell membranes or inhibit essential metabolic pathways .

3. Anti-inflammatory Effects

The anti-inflammatory potential of chromenopyridines has also been explored. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation.

Mechanism of Action:
The anti-inflammatory effects are often attributed to the ability of these compounds to inhibit nuclear factor kappa B (NF-kB) signaling, which plays a crucial role in inflammatory responses .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through multi-component reactions involving various starting materials such as 4-oxo-4H-chromene derivatives. The reaction conditions typically involve catalyst-free methods in environmentally friendly solvents .

Research Findings

Recent studies have focused on optimizing the synthesis of chromenopyridine derivatives to enhance their biological activities. For example, modifications at different positions on the chromeno[4,3-b]pyridine scaffold have been shown to significantly influence the pharmacological properties of these compounds .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies proton environments and carbon frameworks, particularly for the acrylamide and chromeno-pyridine moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₂H₁₇N₃O₃) and detects isotopic patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O at ~1700 cm⁻¹) and amide (N-H at ~3300 cm⁻¹) bonds .

What strategies improve the pharmacokinetic profile of chromeno-pyridine-based compounds?

Q. Advanced

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce metabolic degradation, as seen in BMS-341 (), which improved microsomal stability by 60% .
  • LogP Optimization : Adjust substituents (e.g., alkyl chains) to balance hydrophobicity (target logD ~5.2) and solubility, guided by computational models .
  • CYP Inhibition Mitigation : Replace metabolically labile moieties (e.g., methylsulfanyl) with bioisosteres (e.g., oxadiazoles) to minimize off-target interactions .

What are common solvent systems and catalysts for synthesizing chromeno-pyridine derivatives?

Q. Basic

  • Solvents : Pyridine (for nucleophilicity), ethanol (for polar intermediates), or solvent-free microwave-assisted reactions to accelerate kinetics .
  • Catalysts : Triethylamine (Et₃N) for deprotonation, palladium catalysts for cross-coupling (e.g., Suzuki reactions in pyrrolo-pyrimidine analogs) .
  • Temperature : Maintain 80–100°C to avoid thermal decomposition of acrylamide groups .

How does stereochemistry (Z/E configuration) influence the biological activity of acrylamide derivatives in chromeno-pyridine compounds?

Advanced
The Z-configuration in acrylamide derivatives enhances target binding due to spatial alignment with hydrophobic pockets in enzymes (e.g., kinases). Methodological insights:

  • Stereochemical Analysis : Use NOESY NMR or X-ray crystallography (e.g., ) to confirm configuration .
  • Activity Comparison : Synthesize Z/E isomers and test in dose-response assays (e.g., IC₅₀ shifts of >10-fold observed in kinase inhibitors) .
  • Molecular Dynamics (MD) : Simulate binding poses to rationalize activity differences .

What purification methods are effective for isolating chromeno-pyridine derivatives?

Q. Basic

  • Recrystallization : Use ethanol or ethyl acetate to isolate crystalline products .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 30:70 to 70:30) for polar intermediates .
  • HPLC : Reverse-phase C18 columns resolve closely related analogs (e.g., regioisomers) with >95% purity .

How can computational modeling predict interaction mechanisms between chromeno-pyridine derivatives and biological targets?

Q. Advanced

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., kinases) .
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with activity data to guide synthetic priorities .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for virtual mutations (e.g., replacing phenyl with thiophene) .

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